Magnesium 5-methylthiophene-3-sulfinate bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 5-methylthiophene-3-sulfinate bromide is a chemical compound that features a magnesium ion coordinated with a 5-methylthiophene-3-sulfinate anion and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 5-methylthiophene-3-sulfinate bromide typically involves the reaction of 5-methylthiophene-3-sulfinic acid with a magnesium salt, such as magnesium bromide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 5-methylthiophene-3-sulfinate bromide can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halide exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: 5-methylthiophene-3-sulfonate derivatives.
Reduction: 5-methylthiophene-3-thiol.
Substitution: Magnesium 5-methylthiophene-3-sulfinate chloride or iodide.
Wissenschaftliche Forschungsanwendungen
Magnesium 5-methylthiophene-3-sulfinate bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of magnesium 5-methylthiophene-3-sulfinate bromide involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in nucleophilic substitution reactions. The magnesium ion can coordinate with other ligands, facilitating the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to form stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium 5-methylthiophene-3-sulfonate
- Magnesium 5-methylthiophene-3-thiol
- Magnesium 5-methylthiophene-3-sulfinate chloride
Uniqueness
Magnesium 5-methylthiophene-3-sulfinate bromide is unique due to its specific combination of a sulfinate group and a bromide ion. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromide ion can influence the compound’s solubility and its ability to participate in halide exchange reactions .
Eigenschaften
Molekularformel |
C5H5BrMgO2S2 |
---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
magnesium;5-methylthiophene-3-sulfinate;bromide |
InChI |
InChI=1S/C5H6O2S2.BrH.Mg/c1-4-2-5(3-8-4)9(6)7;;/h2-3H,1H3,(H,6,7);1H;/q;;+2/p-2 |
InChI-Schlüssel |
OGJNTAZKSNYZHF-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CS1)S(=O)[O-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.